(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-5-{[1-(4-BIPHENYLYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXO-4-IMIDAZOLIDINONE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyrrole ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-BIPHENYLYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXO-4-IMIDAZOLIDINONE typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl and pyrrole intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-BIPHENYLYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXO-4-IMIDAZOLIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(5E)-5-{[1-(4-BIPHENYLYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXO-4-IMIDAZOLIDINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-BIPHENYLYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXO-4-IMIDAZOLIDINONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{[1-(4-BIPHENYLYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXO-4-IMIDAZOLIDINONE: shares similarities with other compounds containing biphenyl, pyrrole, and imidazolidinone groups.
Organochlorine compounds: These include trichloroethylene, tetrachloroethylene, and chloroform, which have diverse applications but differ significantly in structure and reactivity.
Uniqueness
The uniqueness of (5E)-5-{[1-(4-BIPHENYLYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXO-4-IMIDAZOLIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N3OS |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H19N3OS/c1-14-12-18(13-20-21(26)24-22(27)23-20)15(2)25(14)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H2,23,24,26,27)/b20-13+ |
InChI Key |
MQRYXVZCPQJUAQ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=C/4\C(=O)NC(=S)N4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C4C(=O)NC(=S)N4 |
Origin of Product |
United States |
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